6-(Chloromethyl)-5,8-dioxaspiro[3.4]octane
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Overview
Description
6-(Chloromethyl)-5,8-dioxaspiro[3.4]octane is a chemical compound with the molecular formula C7H11ClO2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-5,8-dioxaspiro[3.4]octane typically involves the reaction of a suitable precursor with chloromethylating agents. One common method involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst to introduce the chloromethyl group into the spiro compound . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters can further enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-5,8-dioxaspiro[3.4]octane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid or aldehyde derivative.
Scientific Research Applications
6-(Chloromethyl)-5,8-dioxaspiro[3.4]octane has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of spirocyclic drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-5,8-dioxaspiro[3.4]octane involves its reactivity with various biological molecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA modification. The specific molecular targets and pathways depend on the nature of the derivative and the biological context .
Comparison with Similar Compounds
Similar Compounds
6-(Chloromethyl)-2,5,8-trioxaspiro[3.4]octane: Similar in structure but with an additional oxygen atom, leading to different reactivity and applications.
2-azaspiro[3.4]octane: Contains a nitrogen atom in the ring, which significantly alters its chemical properties and biological activities.
2,6-diazaspiro[3.4]octane: Features two nitrogen atoms, making it a potent antitubercular agent.
Uniqueness
6-(Chloromethyl)-5,8-dioxaspiro[3.4]octane is unique due to its specific spiro structure and the presence of a chloromethyl group, which provides a versatile site for chemical modifications. This makes it a valuable compound for the development of new materials and biologically active molecules.
Properties
Molecular Formula |
C7H11ClO2 |
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Molecular Weight |
162.61 g/mol |
IUPAC Name |
7-(chloromethyl)-5,8-dioxaspiro[3.4]octane |
InChI |
InChI=1S/C7H11ClO2/c8-4-6-5-9-7(10-6)2-1-3-7/h6H,1-5H2 |
InChI Key |
HAFAUXQYXKMRTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)OCC(O2)CCl |
Origin of Product |
United States |
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